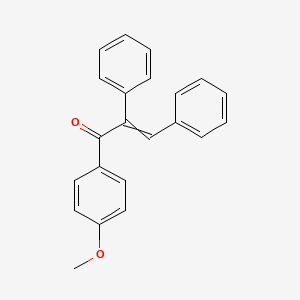
2-Propen-1-one, 1-(4-methoxyphenyl)-2,3-diphenyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-methoxyphenyl)-2,3-diphenyl-, (E)- typically involves the Claisen-Schmidt condensation reaction. This reaction is performed by reacting 4-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature, and the product is obtained after recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(4-methoxyphenyl)-2,3-diphenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the α,β-unsaturated carbonyl system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Propen-1-one, 1-(4-methoxyphenyl)-2,3-diphenyl-, (E)- has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Potential therapeutic agent for diseases such as cancer and diabetes due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(4-methoxyphenyl)-2,3-diphenyl-, (E)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1,3-diphenyl-, (E)-:
1,3-Bis(4-methoxyphenyl)-2-propen-1-one: Contains two methoxy groups, leading to different chemical and biological properties.
2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-, (E)-: Contains additional hydroxyl groups, enhancing its reactivity and biological activity .
Uniqueness
2-Propen-1-one, 1-(4-methoxyphenyl)-2,3-diphenyl-, (E)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. The presence of the methoxy group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
94348-26-2 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18O2/c1-24-20-14-12-19(13-15-20)22(23)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-16H,1H3 |
InChI Key |
UIDIQFLDNBTXLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















